molecular formula C25H20F2N2O4 B2477561 5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005272-88-7

5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2477561
CAS No.: 1005272-88-7
M. Wt: 450.442
InChI Key: WJIBTSVQFRQWPY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a phenyl group, and a difluoromethoxy group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the benzyl and phenyl groups in this compound might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure. For example, the presence of the difluoromethoxy group might influence the compound’s polarity and therefore its solubility in different solvents .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research on related compounds primarily focuses on their synthesis through various chemical reactions. For instance, the 1,3-Dipolar Cycloaddition reaction has been utilized for synthesizing derivatives like 5-benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, showcasing the versatility and efficiency of this method in creating complex molecules with high yields and specificity (Kaur et al., 2013).

Molecular Interactions and Structural Analysis

Studies have also delved into the molecular interactions and structural analysis of similar compounds. For example, Isomeric pyrazolo[3,4-d]pyrimidine-based molecules have been analyzed for their dimerization properties and intermolecular interactions, providing insights into their structural behaviors and potential applications in designing materials with specific properties (Avasthi et al., 2002).

Novel Applications in Organic Electronics

Research into related compounds has extended into the realm of organic electronics, where their unique properties are harnessed for specific applications. For instance, photoluminescent conjugated polymers containing derivatives of pyrrolo[3,4-c]pyrrole have been synthesized, demonstrating their potential in creating materials for electronic applications due to their strong photoluminescence and good processability (Beyerlein & Tieke, 2000).

Synthesis and Biological Activity

Another facet of research on similar compounds includes exploring their biological activity . Compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their antiinflammatory and analgesic activities, highlighting the potential of these compounds in medicinal chemistry (Muchowski et al., 1985).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific information, it’s hard to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive. Without specific information, it’s hard to provide a detailed safety analysis for this compound .

Future Directions

The future research directions for a compound depend on its properties and potential applications. For example, if this compound shows promising biological activity, it might be studied further as a potential drug .

Properties

IUPAC Name

5-benzyl-3-[4-(difluoromethoxy)phenyl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O4/c26-25(27)32-19-13-11-17(12-14-19)21-20-22(33-29(21)18-9-5-2-6-10-18)24(31)28(23(20)30)15-16-7-3-1-4-8-16/h1-14,20-22,25H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIBTSVQFRQWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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